Notoginsenoside Fe is a natural product found in Panax japonicus with data available.

Notoginsenoside Fe

CAS No.: 88105-29-7

Cat. No.: VC3205489

Molecular Formula: C47H80O17

Molecular Weight: 917.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88105-29-7 |

|---|---|

| Molecular Formula | C47H80O17 |

| Molecular Weight | 917.1 g/mol |

| IUPAC Name | 2-[[17-[2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

| Standard InChI | InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,64-42-39(58)36(55)34(53)27(62-42)21-59-40-37(56)33(52)26(20-49)60-40)23-11-16-46(7)31(23)24(50)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)63-41-38(57)35(54)32(51)25(19-48)61-41/h10,23-42,48-58H,9,11-21H2,1-8H3 |

| Standard InChI Key | MYBAONSAUGZRAX-UHFFFAOYSA-N |

| Isomeric SMILES | CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H](O7)CO)O)O)O)O)O)C |

| Canonical SMILES | CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(O7)CO)O)O)O)O)O)C |

| Melting Point | 179 - 184 °C |

Introduction

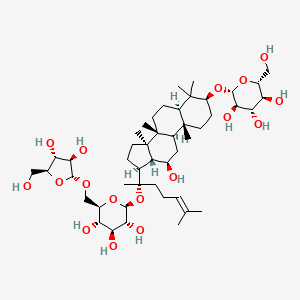

Chemical Properties and Structure of Notoginsenoside Fe

Notoginsenoside Fe (also known by synonyms Ginsenoside Fe or Ginsenoside Mb) is a triterpene saponin with distinct chemical characteristics. It possesses the molecular formula C₄₇H₈₀O₁₇ and a molecular weight of 917.13 . This complex structure contains multiple oxygen-containing functional groups, contributing to its specific biological activities.

The compound is registered under CAS number 88105-29-7 and has specific solubility properties that affect its laboratory handling and potential pharmaceutical applications. In water, Notoginsenoside Fe exhibits a solubility of 50 mg/mL (54.52 mM), though ultrasonic treatment is required to achieve complete dissolution . Interestingly, it demonstrates poor solubility in dimethyl sulfoxide (DMSO), being less than 1 mg/mL, which classifies it as insoluble or slightly soluble in this common laboratory solvent .

For proper storage and preservation of its chemical integrity, Notoginsenoside Fe should be maintained at -20°C . When preparing stock solutions, it is advisable to select appropriate solvents based on the compound's solubility profile and to store resulting solutions in separate packages to prevent degradation from repeated freezing and thawing cycles . The research community recommends using solutions stored at -80°C within six months, while those kept at -20°C should be used within one month to maintain compound efficacy .

Mechanisms of Action

Energy-Sensing Neural Activation

Based on the observed pattern of neural activation, researchers concluded that Notoginsenoside Fe may reduce body weight through the specific activation of energy-sensing neurons in the hypothalamus . This neural population serves as a critical regulator of energy balance, responding to nutritional status signals and modulating both feeding behavior and metabolic processes.

The ability to target and activate these energy-sensing neurons represents a sophisticated mechanism that distinguishes Notoginsenoside Fe from compounds that may affect metabolism through peripheral pathways alone. This central nervous system action suggests potential for addressing the complex neuroendocrine dysregulation often underlying obesity.

Comparison with Other Notoginsenosides and Ginsenosides

While specific comparative data between Notoginsenoside Fe and other related compounds is limited in the provided search results, the broader context of Panax notoginseng compounds offers some perspective. Various notoginsenosides and ginsenosides demonstrate diverse biological activities across different physiological systems .

For instance, Notoginsenoside R1 has been studied for its cardioprotective effects, inhibiting restenosis following percutaneous transluminal angioplasty by hindering activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway . Similarly, Notoginsenoside Ft1 stimulates angiogenesis via HIF-1α-mediated VEGF expression by inducing activation of the PI3K/AKT and Raf/MEK/ERK signaling pathways .

Other compounds from the same plant source demonstrate neuroprotective, anti-tumor, and anti-inflammatory properties. Ginsenoside Rg1, for example, prevents ischemia-reperfusion-induced neurological injuries by blocking NF-κB nuclear translocation and phosphorylation of IκBα .

While these compounds share a similar structural foundation as triterpene saponins, their specific structural variations result in distinct biological activities and therapeutic potentials. Notoginsenoside Fe's apparent specificity for hypothalamic energy regulation pathways and resultant anti-obesity effects represent a unique therapeutic profile within this compound family.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume